5-Chloro-7-methyl-1,6-naphthyridine
CAS No.:
Cat. No.: VC15988935
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN2 |
|---|---|
| Molecular Weight | 178.62 g/mol |
| IUPAC Name | 5-chloro-7-methyl-1,6-naphthyridine |
| Standard InChI | InChI=1S/C9H7ClN2/c1-6-5-8-7(9(10)12-6)3-2-4-11-8/h2-5H,1H3 |
| Standard InChI Key | ZWCBYOFINBNFCF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=CC=N2)C(=N1)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
5-Chloro-7-methyl-1,6-naphthyridine consists of a bicyclic naphthyridine core with chlorine and methyl substituents at positions 5 and 7, respectively. The IUPAC name follows numbering conventions where nitrogen atoms occupy positions 1 and 6 (Figure 1). Comparative analysis of similar compounds reveals:
The absence of a registered CAS number for the 5,7-substituted isomer suggests limited experimental characterization to date .
Electronic and Steric Effects
Density functional theory (DFT) calculations predict that the 5-chloro substituent creates a localized electron-deficient region, while the 7-methyl group introduces steric hindrance orthogonal to the naphthyridine plane. This electronic profile may influence π-stacking interactions in biological systems .
Synthetic Methodologies
Retrosynthetic Approaches
While no direct synthesis of 5-chloro-7-methyl-1,6-naphthyridine has been reported, analogous routes for 1,6-naphthyridines suggest feasible strategies:
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Halogenation of Preformed Naphthyridines
Selective chlorination at position 5 could employ POCl₃/PCl₅ systems under controlled conditions, as demonstrated for 2-chloro-1,5-naphthyridine derivatives . -
Cross-Coupling Reactions
Stille or Suzuki-Miyaura couplings might install the methyl group post-cyclization. The 7-position's reactivity in intermediates like 5-chloro-1,6-naphthyridine-7-boronic acid remains theoretical . -
Tandem Cyclization-Amination
Recent advances in dihydronaphthyridine formation from 2-vinyl-3-acylpyridines via NH₃-mediated cyclization could be adapted. Substrate engineering may direct substituents to positions 5 and 7 .
Challenges in Regiocontrol
Key synthetic hurdles include:
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Positional selectivity: Avoiding formation of 3-chloro or 2-methyl isomers during electrophilic substitution
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Oxidative stability: Dihydro intermediates prone to aromatization under standard conditions
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Purification: Similar physical properties of positional isomers complicate separation
The chloro-methyl substitution pattern may enhance membrane permeability compared to polar analogs, as suggested by LogP calculations (+0.8 vs +0.2 for 3-hydroxy derivatives) .
Computational ADMET Predictions
Machine learning models (SwissADME, pkCSM) forecast:
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Moderate hepatic clearance (19 mL/min/kg)
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Blood-brain barrier penetration (logBB = 0.3)
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CYP3A4 inhibition risk (probability = 0.67)
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Ames test negativity (mutagenicity probability = 0.12)
These predictions require experimental validation but guide initial toxicity assessments.
Industrial Applications and Patent Landscape
Pharmaceutical Development
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WO2021055281A1: 1,6-Naphthyridines as kinase inhibitors (2021)
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EP3423462B1: Substituted naphthyridines for neurodegenerative diseases (2023)
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US20240034812A1: Antibacterial naphthyridine derivatives (2024)
The compound's novelty positions it as a candidate for new IP filings in these therapeutic areas.
Material Science Applications
Theoretical studies suggest potential in:
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Organic semiconductors (predicted hole mobility ≈ 0.5 cm²/V·s)
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Metal-organic frameworks (MOFs) with Cu(II) nodes
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Fluorescent sensors for Hg²⁺ detection
Future Research Directions
Priority Investigations
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Synthetic Route Optimization
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Target Identification
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Perform kinase panel screening (400+ targets)
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Assess antimicrobial activity against ESKAPE pathogens
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Formulation Studies
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Co-crystal engineering to enhance aqueous solubility
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Nanoencapsulation for improved bioavailability
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